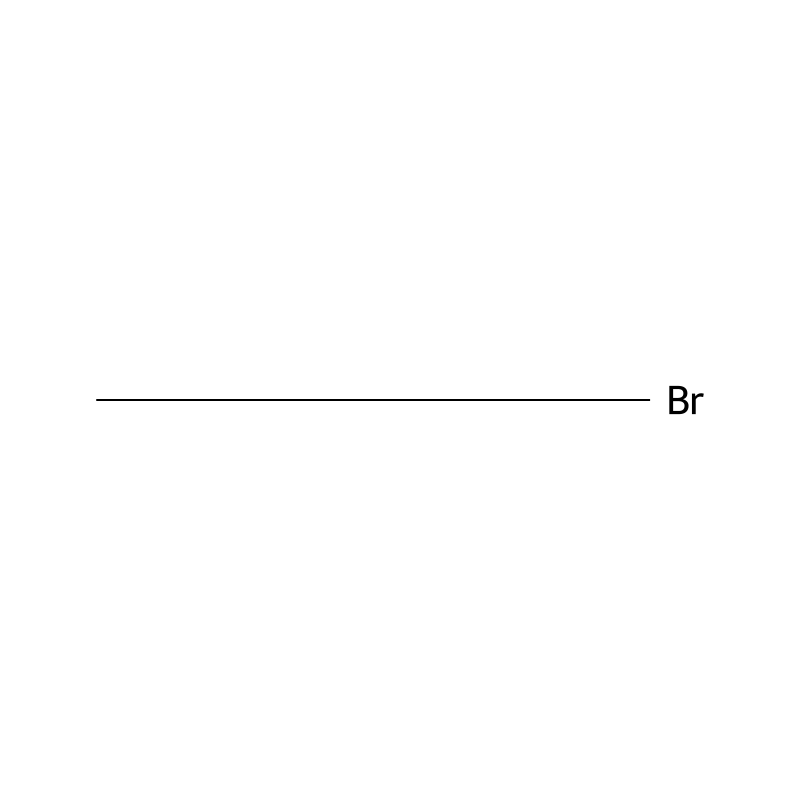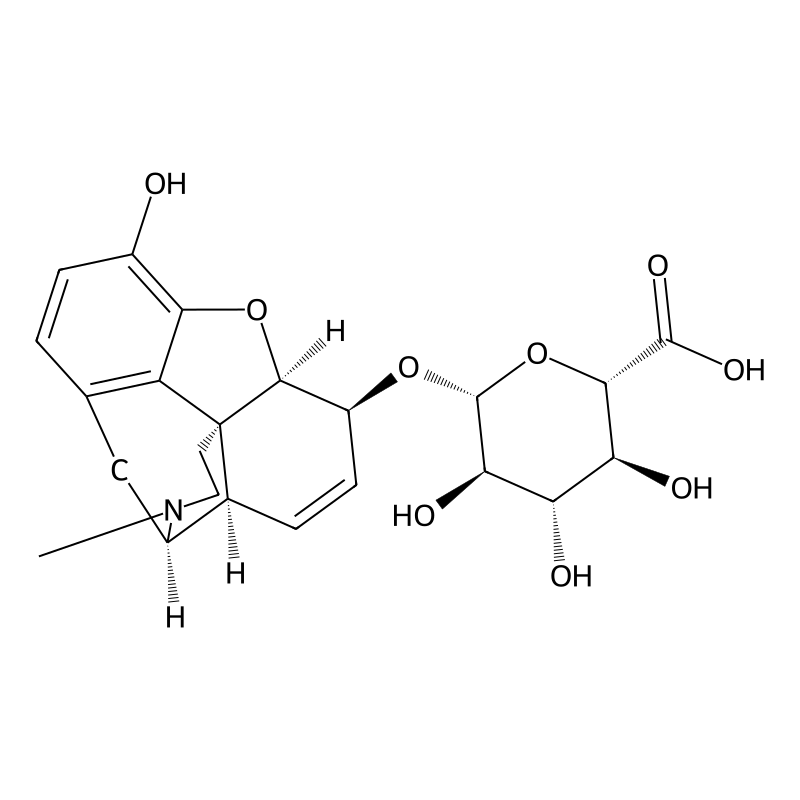(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-p...](/img/structure-2d/800/S1939385.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
The chemical reactivity of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid can be attributed to its functional groups. Key reactions include:
- Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in synthesizing derivatives of this compound.
- Amide Formation: The amino group can react with carboxylic acids to form amides, potentially leading to the creation of more complex peptides or proteins.
- Hydrolysis: Under acidic or basic conditions, the ester bond in the (2-methylpropan-2-yl)oxycarbonyl group can be hydrolyzed, regenerating the amine and carboxylic acid functionalities.
These reactions make the compound versatile for further chemical modifications and applications in medicinal chemistry.
The biological activity of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid is primarily linked to its structural components. Compounds with similar structures often exhibit properties such as:
- Antimicrobial Activity: Many amino acids and their derivatives have been shown to possess antimicrobial properties, making this compound a candidate for further investigation in this area.
- Enzyme Inhibition: The presence of specific functional groups may allow this compound to interact with enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
- Pharmacological Potential: Given its structure, it could serve as a lead compound in drug discovery, particularly in developing treatments for conditions where amino acid metabolism plays a crucial role.
Synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid typically involves several steps:
- Protection of Amino Group: The amino group may first be protected using a suitable protecting group such as the (2-methylpropan-2-yl)oxycarbonyl group to prevent unwanted reactions during subsequent steps.
- Formation of the Carboxylic Acid: The carboxylic acid functionality can be introduced through oxidation of a corresponding alcohol or through carboxylation reactions.
- Coupling Reaction: The protected amino compound is then coupled with phenylpropanoic acid derivatives using coupling agents like carbodiimides to facilitate amide bond formation.
- Deprotection: Finally, the protecting group is removed under mild acidic or basic conditions to yield the final product .
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid has potential applications in various fields:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds or as a lead structure for drug development.
- Biotechnology: Its unique properties could be exploited in enzyme engineering or peptide synthesis.
- Research: The compound can be used in studies related to amino acid metabolism and enzyme inhibition mechanisms.
Interaction studies involving (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid may focus on its binding affinity to various biological targets:
- Enzyme Binding Studies: Investigating its ability to bind and inhibit specific enzymes could provide insights into its pharmacological potential.
- Receptor Interaction: Studies could evaluate how this compound interacts with receptors involved in metabolic pathways, potentially revealing new therapeutic targets.
- Molecular Docking Studies: Computational studies may help predict how this compound fits into active sites of target proteins, guiding further experimental validation .
Several compounds share structural similarities with (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, demonstrating varying degrees of biological activity and chemical properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-cyclohexylcyclohexanamine;(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | C_{19}H_{28}N_{4}O_{6} | Contains cyclohexane rings; potential for enhanced lipophilicity |
| Boc-Ala-Phe-OH | C_{17}H_{24}N_{2}O_{5} | Simpler structure; used frequently in peptide synthesis |
| (2S)-3-(4-nitrophenyl)alanine | C_{10}H_{12}N_{4}O_{5} | Contains nitrophenyl; known for its role in biochemical assays |
Uniqueness
The uniqueness of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid lies in its specific combination of sterically bulky groups and functional functionalities that enhance its potential interactions within biological systems compared to simpler analogs .







